molecular formula C12H14N4O B1482630 (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2097970-55-1

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482630
CAS RN: 2097970-55-1
M. Wt: 230.27 g/mol
InChI Key: PRXOZYIESBKGLC-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as CPPMP, is an organic compound that has been extensively studied for its potential medicinal applications. It is a cyclopropylmethylpyrazole derivative with a pyrazin-2-yl moiety and a 1H-pyrazol-4-ylmethanol side chain. CPPMP has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been investigated for its potential to modulate neurotransmitter release and its ability to modulate intracellular signaling pathways.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions, such as methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.

Anticancer Applications

  • Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been investigated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug. These compounds also demonstrate good to excellent antimicrobial activity, indicating their dual therapeutic potential (Hafez et al., 2016).

Synthesis and Biological Evaluation

  • Synthetic Approaches and Biological Activities : The synthesis of pyrazole derivatives and their evaluation for biological activities is a significant area of research. These compounds are known for their potential in treating various diseases due to their pharmacological properties. Studies have focused on creating novel derivatives and assessing their efficacy in different biological assays (Katariya et al., 2021).

Photochemical and Fluorescent Properties

  • Optical and Fluorescent Studies : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a related class, have been designed and synthesized, with their structures confirmed by various analytical techniques. The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated, revealing potential applications in material science and as fluorescent markers (Zheng et al., 2011).

Green Chemistry and Eco-friendly Synthesis

  • Eco-friendly Synthesis Strategies : The development of new heterocyclic pyrazolic carboxylic α-amino esters through eco-friendly synthesis strategies highlights the importance of sustainable approaches in chemical synthesis. These compounds, derived from pyrazole alcohols, have been studied for their potential as active biomolecules, demonstrating the integration of green chemistry principles in medicinal chemistry research (Mabrouk et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets

Mode of Action

The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .

properties

IUPAC Name

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXOZYIESBKGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

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